molecular formula C5H12N2O4 B7828895 Isopropylhydrazine oxalate CAS No. 3468-25-5

Isopropylhydrazine oxalate

Cat. No.: B7828895
CAS No.: 3468-25-5
M. Wt: 164.16 g/mol
InChI Key: IAQPDIVFEYAFMZ-UHFFFAOYSA-N
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Description

Isopropylhydrazine oxalate is a chemical compound with the molecular formula C5H12N2O4 and a molecular weight of 164.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropylhydrazine oxalate typically involves the reaction of isopropylhydrazine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C3H10N2} + \text{C2H2O4} \rightarrow \text{C5H12N2O4} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Isopropylhydrazine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific solvents.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of simpler hydrazine derivatives.

    Substitution: Formation of substituted hydrazine compounds.

Scientific Research Applications

Isopropylhydrazine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory properties and inhibition of histamine metabolism.

    Medicine: Investigated for potential therapeutic applications due to its biological activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which isopropylhydrazine oxalate exerts its effects involves its interaction with molecular targets and pathways. For example, its anti-inflammatory properties are linked to the inhibition of histamine metabolism. The compound interacts with enzymes involved in histamine degradation, thereby reducing histamine levels and exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Hydrazine: A simpler hydrazine derivative with similar reactivity.

    Phenylhydrazine: Another hydrazine derivative with different substituents.

    Methylhydrazine: A hydrazine derivative with a methyl group instead of an isopropyl group.

Uniqueness: Isopropylhydrazine oxalate is unique due to its specific isopropyl group, which imparts distinct chemical and biological properties compared to other hydrazine derivatives. Its ability to inhibit histamine metabolism and its potential anti-inflammatory properties make it particularly interesting for research and therapeutic applications .

Properties

IUPAC Name

oxalic acid;propan-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2.C2H2O4/c1-3(2)5-4;3-1(4)2(5)6/h3,5H,4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQPDIVFEYAFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288941
Record name propan-2-ylhydrazine ethanedioate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6629-61-4, 3468-25-5
Record name Hydrazine, (1-methylethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6629-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, oxalate (1:1)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58183
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propan-2-ylhydrazine ethanedioate(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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